4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Overview
Description
4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, a morpholine-4-sulfonyl group, and a trifluoromethyl phenyl group attached to a benzamide core. Its distinct structure makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the trifluoromethyl phenyl group to the benzamide core under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOTHIADIAZOLE: This compound shares the morpholine-4-sulfonyl group but differs in its core structure, leading to different chemical properties and applications.
4-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE: Similar in having a trifluoromethyl group and bromine atom, but with a sulfonyl chloride group instead of a benzamide core.
Uniqueness
Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O4S/c19-14-6-5-12(11-16(14)29(26,27)24-7-9-28-10-8-24)17(25)23-15-4-2-1-3-13(15)18(20,21)22/h1-6,11H,7-10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSKUKUCZJVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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